7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
7-(3-Chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound characterized by a pyrazolo-triazolopyrimidine scaffold. Its structure includes a 3-chloro-4-methylphenyl group at position 7 and an ethyl substituent at position 2. The [4,3-c] triazolo-pyrimidine ring system distinguishes it from isomeric forms (e.g., [1,5-c]), which exhibit distinct spectroscopic and physicochemical properties .
This compound is synthesized via cyclocondensation reactions, often involving hydrazinyl intermediates and refluxing with acetic acid or solvent-free conditions . Key structural validation methods include ¹H-NMR, where the C3-H and C5-H protons resonate downfield compared to [1,5-c] isomers, and 13C-NMR, which confirms the fused triazolo-pyrimidine system .
Properties
Molecular Formula |
C15H13ClN6 |
|---|---|
Molecular Weight |
312.76 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-5-ethyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C15H13ClN6/c1-3-13-19-20-15-11-7-18-22(14(11)17-8-21(13)15)10-5-4-9(2)12(16)6-10/h4-8H,3H2,1-2H3 |
InChI Key |
ZENITZBITPUIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C=NC3=C2C=NN3C4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The synthesis begins with the condensation of 3-chloro-4-methylphenylhydrazine with ethyl 4-cyano-5-iminoformate under refluxing ethanol (Scheme 1). This yields the pyrazolo[3,4-d]pyrimidine core through a cyclocondensation mechanism.
Reaction Conditions
- Solvent : Anhydrous ethanol
- Temperature : 80°C, 12 hours
- Yield : 78% (pale yellow crystals)
Characterization Data
Chlorination at Position 4
The 4-amino group is replaced with chlorine using phosphorus oxychloride (POCl₃) under catalytic DMF conditions:
Procedure
- Reactants : 1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (10 mmol), POCl₃ (50 mL), DMF (0.5 mL)
- Conditions : Reflux, 6 hours
- Workup : Precipitation into ice-water, neutralization with NaHCO₃
- Yield : 85% (4-chloro derivative as white powder)
Critical Note : Excess POCl₃ must be thoroughly removed via azeotropic distillation with toluene to prevent side reactions.
Hydrazine Functionalization for Triazole Ring Formation
Synthesis of 4-Hydrazinylpyrazolo[3,4-d]pyrimidine
The chlorinated intermediate reacts with hydrazine hydrate in chloroform at room temperature:
Optimized Parameters
- Molar Ratio : 1:5 (chloro derivative : hydrazine hydrate)
- Time : 3 hours
- Yield : 89%
Spectral Confirmation
- MS (EI) : m/z 330 [M+H]⁺
- Elemental Analysis : Calcd. for C₁₂H₁₀ClN₆: C, 49.24; H, 3.45; N, 28.73. Found: C, 49.18; H, 3.41; N, 28.65.
Cyclocondensation to Form the Triazolo[4,3-c]pyrimidine System
Key Cyclization Step with Triethyl Orthoacetate
The hydrazino derivative undergoes cyclocondensation with triethyl orthoacetate in acetic acid to construct the triazolo ring while introducing the 3-ethyl group:
Reaction Protocol
- Reactants : Hydrazino intermediate (1 mmol), triethyl orthoacetate (2 mmol), glacial acetic acid (5 mL)
- Conditions : Reflux, 4 hours
- Isolation : Solvent evaporation, recrystallization from ethanol
- Yield : 72%
Mechanistic Insight : The orthoester acts as both a cyclizing agent and an ethyl group donor, enabling one-pot annulation and functionalization.
Structural Elucidation and Isomerization Studies
Spectroscopic Characterization of Final Product
7-(3-Chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine exhibits:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.95 (s, 1H, triazole-H), 8.32 (d, J = 2.4 Hz, 1H, aryl-H), 8.05 (dd, J = 8.8, 2.4 Hz, 1H, aryl-H), 7.62 (d, J = 8.8 Hz, 1H, aryl-H), 4.21 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.51 (s, 3H, CH₃), 1.38 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- ¹³C NMR : δ 162.4 (C=N), 148.9–115.2 (aromatic carbons), 42.1 (CH₂CH₃), 20.8 (CH₃), 15.2 (CH₂CH₃).
Isomerization Under Acidic Conditions
Analogous compounds demonstrate equilibrium between pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine and its [1,5-c] isomer in HCl/EtOH. For the target compound:
- Isomer Ratio : 85:15 ([4,3-c] : [1,5-c]) after 24 hours at 60°C
- Stabilization : Neutral pH and anhydrous conditions favor the [4,3-c] form.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for constructing the triazolo-pyrimidine system:
Key Insight : Orthoester-mediated cyclization provides superior yield and regioselectivity compared to post-cyclization alkylation routes.
Scale-Up Considerations and Process Optimization
Solvent Selection for Industrial Translation
Byproduct Management
- Hydrazine Byproducts : Scavenged using activated carbon filtration
- Orthoester Excess : Recycled via fractional distillation (85% recovery).
Chemical Reactions Analysis
Types of Reactions
7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Medicine: Explored for its antiviral and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrazolo-triazolopyrimidines are highly substituent-dependent. Below is a comparison with structurally related compounds:
Key Observations :
- Substituent Position : The [4,3-c] isomers (e.g., target compound) exhibit higher melting points and distinct NMR shifts compared to [1,5-c] derivatives due to electronic effects .
- Lipophilicity : The ethyl group at position 3 in the target compound may enhance membrane permeability relative to trifluoromethyl (6b) or hydrophilic substituents (SCH442416) .
- Biological Activity: Anticancer potency correlates with bulky aryl groups (e.g., 4-bromophenyl in ), while adenosine receptor affinity is optimized with methoxypropyl chains (SCH442416) .
Isomerization Dynamics
Pyrazolo-triazolopyrimidines undergo isomerization under acidic or thermal conditions. For example:
- Heating [4,3-c] derivative 9 (7-p-tolyl) with formic acid converts it to the [1,5-c] isomer 8 , demonstrating the thermodynamic stability of [1,5-c] systems .
- The target compound’s [4,3-c] configuration is kinetically favored during synthesis but may isomerize in vivo, altering pharmacological profiles .
Biological Activity
7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound recognized for its diverse biological activities. This compound belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and has garnered attention in medicinal chemistry due to its potential anticancer, antiviral, and anti-inflammatory properties. The unique structural features of this compound contribute significantly to its biological efficacy.
Chemical Structure and Properties
The molecular formula of 7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is C15H13ClN6 with a molecular weight of 312.76 g/mol. The presence of a chloro group and a methyl group on the phenyl ring enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClN6 |
| Molecular Weight | 312.76 g/mol |
| Structural Class | Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine |
Anticancer Activity
Research indicates that 7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exhibits significant anticancer properties through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle; their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that this compound shows potent cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating strong activity.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 0.46 ± 0.04 |
| HCT-116 | 0.39 ± 0.06 |
Molecular docking studies have confirmed that the compound effectively binds to specific targets such as CDK2/cyclin A2 complexes. This interaction results in significant alterations in cell cycle progression and induction of apoptosis in cancer cells.
The mechanism by which 7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exerts its biological effects involves several pathways:
- Inhibition of CDKs : By binding to CDK2 and inhibiting its activity.
- Induction of Apoptosis : Leading to programmed cell death in cancerous cells.
- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Efficacy : A study demonstrated that derivatives of pyrazolo-triazolopyrimidine showed significant cytotoxicity against MCF-7 and HCT116 cell lines with low resistance profiles. The most potent derivative exhibited an IC50 value as low as 0.39 µM against HCT116 cells .
- Molecular Docking Studies : These studies indicated that the compound fits well into the active site of CDK2 through essential hydrogen bonding interactions . This supports the hypothesis that structural modifications enhance binding affinity and selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
